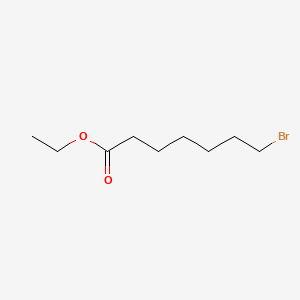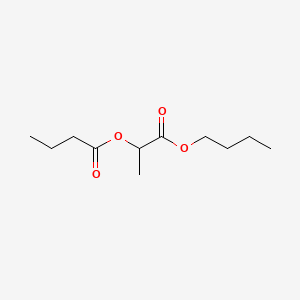
Ethyl-7-bromheptanoat
Übersicht
Beschreibung
Ethyl 7-bromoheptanoate is a bromoester. It is used as an alkylating agent for organic compounds. It participates in the synthesis of ω -chain shortened prostaglandins.
Wissenschaftliche Forschungsanwendungen
Synthese von Benzyl-7-iodheptanoat
Ethyl-7-bromheptanoat dient als Ausgangsmaterial für die Synthese von Benzyl-7-iodheptanoat . Diese Verbindung ist von Bedeutung für die Untersuchung von jodierten organischen Verbindungen, die häufig in der medizinischen Bildgebung und als Zwischenprodukte in der organischen Synthese verwendet werden.
Herstellung von Diethyl-7,7′-(2,5-Diiod-1,4-phenylen)bis(oxy)diheptanoat
Dieser Ester wird als Reaktant bei der Synthese von Diethyl-7,7′-(2,5-Diiod-1,4-phenylen)bis(oxy)diheptanoat verwendet . Solche Verbindungen werden hinsichtlich ihres Potenzials zur Herstellung von Polymeren mit einzigartigen Eigenschaften wie thermischer Stabilität und elektrischer Leitfähigkeit untersucht.
Synthese von Carnitin-basierten Nitronen
This compound wird bei der Synthese von CarnDOD-7C, einem Carnitin-basierten Nitron, eingesetzt . Nitrone sind aufgrund ihrer antioxidativen Eigenschaften und ihrer Rolle beim Spin-Trapping, einer Technik, die bei der Untersuchung von Freien Radikalen verwendet wird, von Interesse.
Alkylierung von Ethyl-3-oxoglutarat
In der organischen Chemie wird this compound als Alkylierungsmittel verwendet. Es beteiligt sich an der Alkylierung von Ethyl-3-oxoglutarat zur Bildung von 2-(6-Ethoxycarbonylhexyl)-3-oxoglutarat , einer Verbindung, die weiter auf ihre biochemischen Anwendungen untersucht werden kann.
Synthese von 1-substituiertem Cyclopentadien
Die Verbindung ist auch an der Synthese von 1-substituiertem Cyclopentadien beteiligt, indem Lithiumcyclopentadienid alkyliert wird . Cyclopentadiene sind entscheidend bei der Synthese von Cyclopentadienylkomplexen, die in der organometallischen Chemie weit verbreitet sind.
Alkylierungsmittel für organische Verbindungen
This compound wirkt als Alkylierungsmittel für verschiedene organische Verbindungen . Alkylierungsmittel sind essentiell für die Herstellung neuer chemischer Bindungen und sind fundamental für die Entwicklung von Pharmazeutika und Agrochemikalien.
Wirkmechanismus
Target of Action
Ethyl 7-bromoheptanoate is primarily used as an alkylating agent for organic compounds . Alkylating agents are a type of chemical compound that can introduce an alkyl group into another substance. This process, known as alkylation, can significantly alter the properties of the target substance.
Biochemical Pathways
Ethyl 7-bromoheptanoate participates in the synthesis of ω-chain shortened prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The ω-chain shortened prostaglandins are a specific type of prostaglandin that have been modified through the removal of several carbon atoms from the end of the fatty acid chain.
Biochemische Analyse
Biochemical Properties
It is known to be used as an alkylating agent , suggesting that it may interact with various biomolecules through alkylation reactions. Alkylation can lead to changes in the structure and function of biomolecules, potentially influencing biochemical reactions.
Cellular Effects
As an alkylating agent , it could potentially influence cell function by modifying the structure and function of cellular biomolecules. This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an alkylating agent , it could potentially exert its effects at the molecular level by modifying the structure and function of biomolecules. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
ethyl 7-bromoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBFNDGMAGSNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183961 | |
| Record name | Ethyl 7-bromoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29823-18-5 | |
| Record name | Heptanoic acid, 7-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29823-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-bromoheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029823185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-bromoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-bromoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 7-BROMOHEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5QR4GAP1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Ethyl 7-bromoheptanoate in a research setting?
A1: Ethyl 7-bromoheptanoate serves as a valuable building block in organic synthesis. Its structure, featuring a seven-carbon chain with a terminal bromine atom and an ester group, makes it a versatile reagent for various chemical transformations. Researchers often employ Ethyl 7-bromoheptanoate in the creation of more complex molecules, particularly those with extended carbon chains. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















